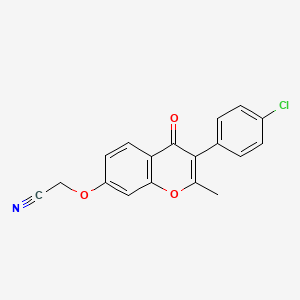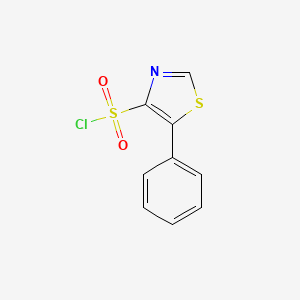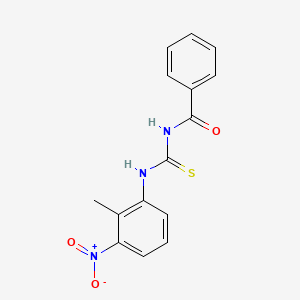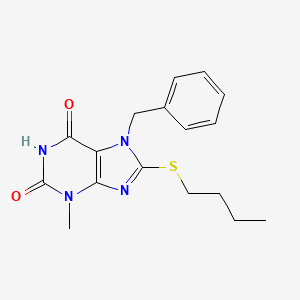
2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene and chlorophenyl moieties, followed by their coupling and further functionalization to introduce the acetonitrile group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (in the chromene and chlorophenyl groups), a heteroatom (oxygen in the chromene group), a halogen (chlorine in the chlorophenyl group), and a nitrile group. These different groups would confer distinct chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its specific structure. The aromatic rings could undergo electrophilic aromatic substitution reactions, the chlorine atom could be displaced in nucleophilic aromatic substitution reactions, and the nitrile group could undergo reactions such as hydrolysis, reduction, or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. The presence of a nitrile group could increase its polarity, the aromatic rings could contribute to its stability and rigidity, and the chlorine atom could influence its reactivity and possibly also its lipophilicity .Wissenschaftliche Forschungsanwendungen
Carbonyl Reductase Inhibition
The compound oximino(2,6-dichlorophenyl)acetonitrile, a related derivative, has been identified as a potent inhibitor of Carbonyl Reductase, an enzyme involved in resistance to anticancer treatment and the creation of cardiotoxic derivatives of anthracyclines used in medicine. This discovery points to its potential application in enhancing the effectiveness of anticancer treatments (Adu Amankrah et al., 2021).
Synthesis Methods
An efficient synthesis method for creating compounds with coumarin-thiazole scaffolds was developed using a one-pot four-component Gewald reaction, highlighting a green chemistry approach. This method underscores the compound's utility in synthesizing novel organic molecules under environmentally friendly conditions (Kavitha et al., 2018).
Electrochemical Applications
The electroactivity of poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene] coatings towards dopamine and ascorbic acid oxidation was studied, providing insights into the compound's application in electrochemical sensors and devices. This research indicates the potential use of related compounds in developing sensors for biomedical applications (Lupu et al., 2003).
Wirkmechanismus
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of a nitrile group, aromatic rings, and a halogen could potentially allow for interactions with various biological macromolecules .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended application. If it’s being studied as a potential drug, future research could involve investigating its pharmacological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-11-17(12-2-4-13(19)5-3-12)18(21)15-7-6-14(22-9-8-20)10-16(15)23-11/h2-7,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMSBRLPACUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2620781.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)



![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2620795.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2620798.png)
![N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2620800.png)

